Lipophilicity-Driven Permeability Differentiation vs. Core Scaffold
The target compound displays a computed XLogP3-AA of 3.3, which is 1.3 log units higher than that of the unsubstituted 2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide core (XLogP3-AA ≈2.0) [1]. This increase in lipophilicity, conferred by the 3-acetylphenyl amide side chain, is predicted to enhance passive membrane permeability by approximately 3- to 5-fold based on the log D–permeability correlation established for Caco-2 monolayers [2]. No experimental permeability data are available for either compound; the comparison relies on computed descriptors and established class-level relationships.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide (CAS 70391-28-5): XLogP3-AA ≈2.0 |
| Quantified Difference | Δ XLogP3-AA = +1.3 log units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher lipophilicity can improve cell permeability, a key parameter for intracellular target engagement, making this compound a more attractive starting point for cellular assays than the simpler core scaffold.
- [1] PubChem. (2026). Compound Summary for CID 7206018. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/872694-74-1 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. doi:10.1517/17460441003605098 View Source
